Cas no 921990-43-4 (ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a benzylpiperazine moiety and a fluorophenyl group, which may contribute to its biological activity, particularly in targeting central nervous system (CNS) receptors or enzymes. Its dihydropyridazine core and ester functionality offer versatility for further synthetic modifications. The presence of the 4-fluorophenyl substituent could enhance metabolic stability and binding affinity in drug design. This compound is of interest for researchers exploring novel therapeutic agents, particularly in areas such as neuropharmacology or enzyme inhibition studies. Its structural complexity allows for investigation into structure-activity relationships in drug discovery programs.
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
921990-43-4 structure
Product name:ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No:921990-43-4
MF:C24H25FN4O3
Molecular Weight:436.478708982468
CID:6453498

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • 3-Pyridazinecarboxylic acid, 1-(4-fluorophenyl)-1,6-dihydro-6-oxo-4-[4-(phenylmethyl)-1-piperazinyl]-, ethyl ester
    • インチ: 1S/C24H25FN4O3/c1-2-32-24(31)23-21(16-22(30)29(26-23)20-10-8-19(25)9-11-20)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3
    • InChIKey: IPOHOZZWDRZKLG-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1N1CCN(CC2=CC=CC=C2)CC1

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 554.3±60.0 °C(Predicted)
  • 酸度系数(pKa): 7.41±0.10(Predicted)

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2272-0377-20μmol
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2272-0377-1mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2272-0377-3mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2272-0377-10μmol
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2272-0377-2mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2272-0377-5mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2272-0377-100mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2272-0377-20mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2272-0377-40mg
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2272-0377-2μmol
ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
921990-43-4 90%+
2μl
$57.0 2023-05-16

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 921990-43-4)

Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 921990-43-4, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their potential biological activities. The presence of multiple functional groups, including a benzylpiperazine moiety and a fluorophenyl group, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structure of Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a central pyridazine ring substituted with an ester group at the 3-position and an oxo group at the 6-position. The nitrogen atoms of the pyridazine ring are further functionalized with a 4-benzylpiperazine side chain and a 4-fluorophenyl group at the 1-position. This unique arrangement of substituents contributes to the compound's potential pharmacological properties.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases. Pyridazine derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzylpiperazine moiety is particularly noteworthy, as it is known to enhance binding affinity to certain biological targets. Additionally, the fluorophenyl group can improve metabolic stability and bioavailability, making it an attractive feature for drug candidates.

Current research in the field of medicinal chemistry has focused on optimizing the structure-activity relationships (SAR) of pyridazine derivatives. By modifying different functional groups within the molecule, researchers aim to enhance its biological efficacy while minimizing potential side effects. Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents an important step in this direction. Its unique structural features make it a valuable scaffold for further derivatization and exploration.

One of the most exciting areas of research involving this compound is its potential application in oncology. Pyridazine derivatives have been reported to inhibit the activity of various kinases and other enzymes involved in cancer cell proliferation. The presence of both benzylpiperazine and fluorophenyl groups in Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate suggests that it may interact with multiple targets simultaneously, leading to a synergistic effect in cancer therapy.

Furthermore, the compound's ability to cross the blood-brain barrier has made it an attractive candidate for treating neurological disorders. Several studies have demonstrated that pyridazine derivatives can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The structural features of Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate may contribute to its ability to interact with these systems effectively.

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors followed by functional group transformations such as esterification and cyclization. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, computational methods such as molecular modeling are used to predict potential interactions between Ethyl 4-(4-benzylpiperazin-1-y l)-1-(4-fluorophen yl)-6-o x o -1 ,6 -dih ydrop y rid az ine -3 -carboxyla te and biological targets.

In vitro studies are conducted to evaluate the biological activity of Eth yl 4-( 4 -benz yl piper azin -1 -y l ) -1 -( 4 -fluoro phen yl ) -6-o x o -1 ,6 -dih ydro p y rid az ine -3 -car boxyla te against various disease-related targets. These studies often involve enzyme assays, cell-based assays, and receptor binding studies. The results from these experiments provide valuable insights into the compound's potential therapeutic applications.

The next step in drug development is often in vivo testing using animal models. These studies help assess the efficacy and safety of Eth yl 4-( 4 -benz yl piper azin -1 -y l ) -1 -( 4 -fluoro phen yl ) -6-o x o -1 ,6 -dih ydro p y rid az ine -3 -car boxyla te in a more complex biological system. If promising results are obtained from preclinical studies, further development may proceed to human clinical trials.

The importance of Eth yl 4-( 4 -benz yl piper azin -1 -y l ) -1 -( 4 -fluoro phen yl ) -6-o x o -1 ,6 -dih ydro p y rid az ine -3 -car boxyla te lies not only in its potential therapeutic applications but also in its role as a building block for more complex drug candidates. The structural features that make it an attractive starting point for drug development can be modified or incorporated into larger molecules to enhance their biological activity or selectivity.

In conclusion, Eth yl 4-( 4 -benz yl piper azin e

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